

Application Notes and Protocols for JNJ-26993135 Administration in Rats

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Compound of Interest

Compound Name: JNJ-26993135

Cat. No.: B1673010

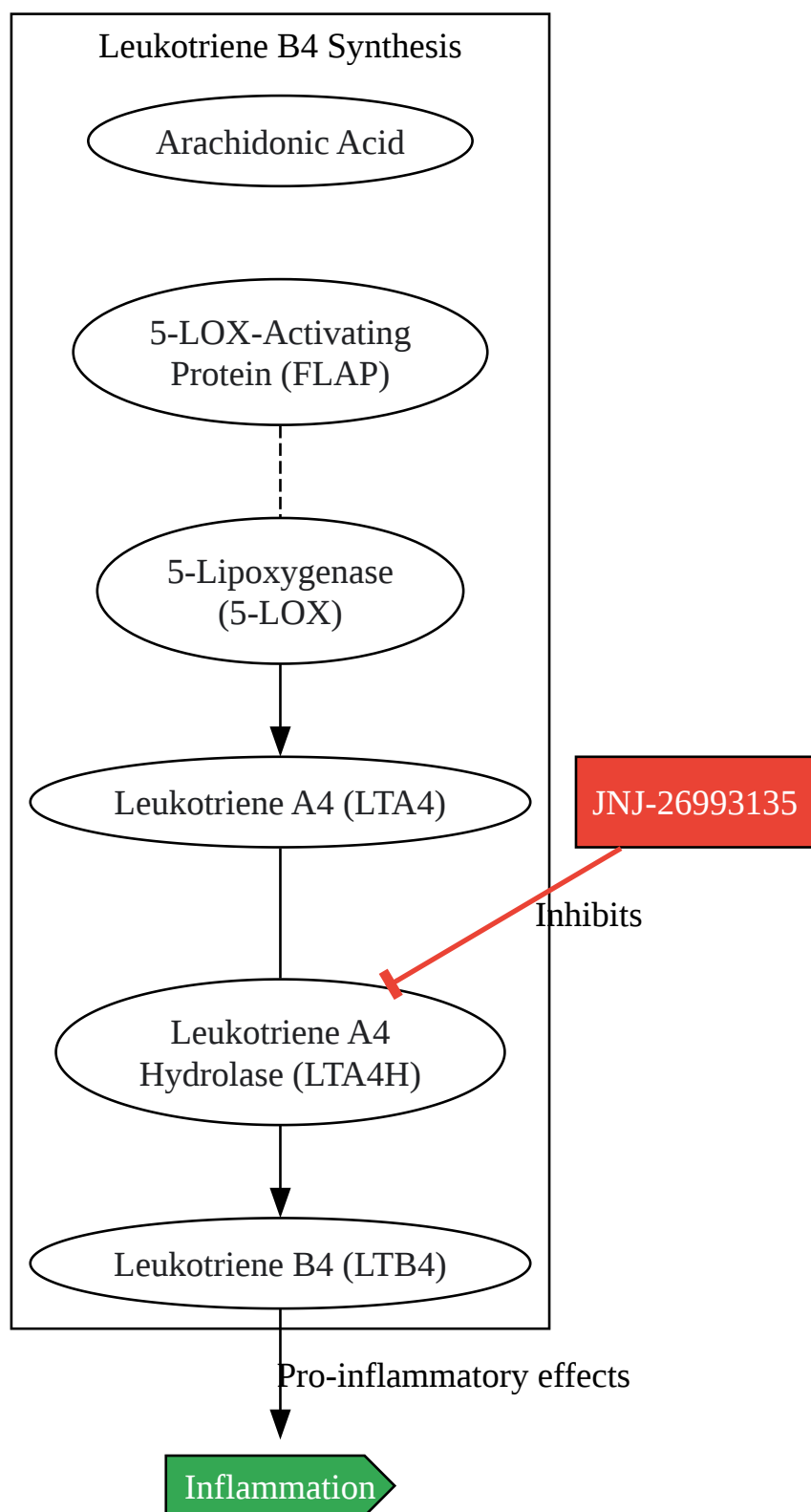
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of **JNJ-26993135**, a potent and selective leukotriene A4 hydrolase (LTA4H) inhibitor, in rat models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

JNJ-26993135 is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme.[1] LTA4H catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. **JNJ-26993135** inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H.[1] This inhibition prevents the conversion of LTA4 to LTB4, thereby reducing inflammation mediated by LTB4.



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Data Presentation: Dosage and Administration Summary

The following tables summarize the available quantitative data for **JNJ-26993135** administration in rodents.

Parameter	Value	Species	Administration Route	Experimental Model	Reference
Effective Dose (ED ₅₀)	1-3 mg/kg	Murine	Oral	Arachidonic acid-induced ear inflammation	[1]
IC ₅₀ (in blood)	339 nM	Murine	Oral	Ex vivo LTB ₄ production	
IC ₅₀ (recombinant)	10 nM	Human	In vitro	Epoxide hydrolase & aminopeptidase activity	[1]

Note: While the effective dose was determined in a murine model, this range provides a strong starting point for dose-ranging studies in rats.

Experimental Protocols

1. Preparation of **JNJ-26993135** for Administration

JNJ-26993135 is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO should be prepared, which can then be diluted in a suitable vehicle for oral gavage or intraperitoneal injection.

Materials:

- **JNJ-26993135** powder
- Dimethyl sulfoxide (DMSO), sterile

- Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or 10% sucrose solution)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Protocol:

- Prepare a stock solution:
 - Weigh the desired amount of **JNJ-26993135** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
 - Vortex and sonicate briefly to ensure complete dissolution.
- Prepare the dosing solution:
 - On the day of the experiment, dilute the DMSO stock solution with the chosen vehicle to the final desired concentration.
 - For example, to prepare a 1 mg/mL dosing solution, you might dilute the DMSO stock 1:10 or 1:20 in the vehicle. The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.
 - Vortex the final solution thoroughly before administration to ensure a uniform suspension.

2. Administration of **JNJ-26993135** to Rats

The following protocols describe standard procedures for oral gavage and intraperitoneal injection in rats.

a) Oral Gavage

Materials:

- Rat gavage needles (flexible or rigid, appropriate size for the rat's weight)
- Syringes (1-3 mL)
- Prepared dosing solution of **JNJ-26993135**

Protocol:

- Animal Restraint:
 - Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck, which immobilizes the head and forelimbs.
- Gavage Needle Insertion:
 - Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
 - With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
 - Allow the rat to swallow the needle, which will guide it into the esophagus. Do not force the needle.
- Administration:
 - Once the needle is correctly positioned in the esophagus, slowly administer the **JNJ-26993135** solution.
 - After administration, gently remove the gavage needle.
- Monitoring:
 - Monitor the rat for a few minutes after the procedure to ensure there are no signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

b) Intraperitoneal (IP) Injection

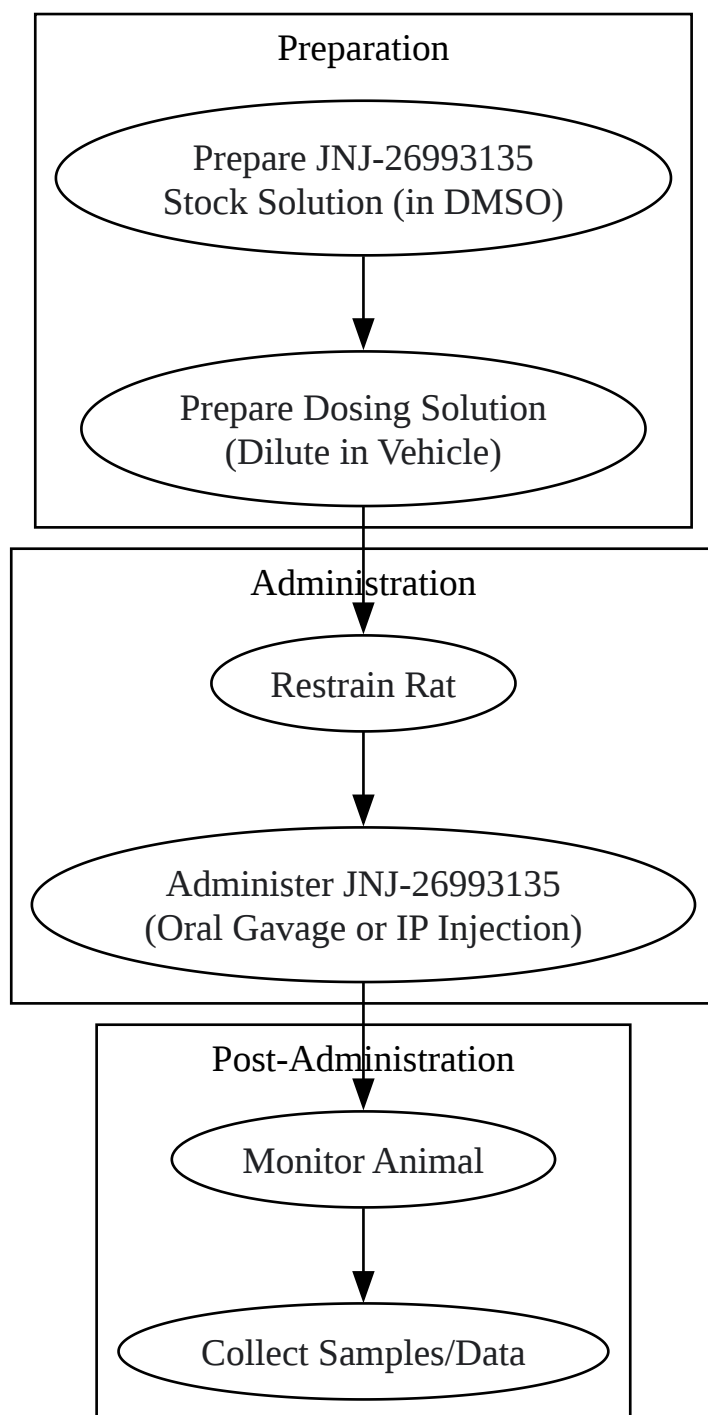
Materials:

- Sterile needles (23-25 gauge)
- Sterile syringes (1-3 mL)
- Prepared dosing solution of **JNJ-26993135**
- 70% ethanol for disinfection

Protocol:

- Animal Restraint:
 - A two-person technique is often preferred for IP injections. One person restrains the rat with its back against their hand and the head tilted downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
- Injection Site Preparation:
 - The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and bladder.
 - Wipe the injection site with 70% ethanol.
- Injection:
 - Insert the needle at a 30-45 degree angle into the peritoneal cavity.
 - Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - If there is no aspirate, slowly inject the **JNJ-26993135** solution.
- Post-injection:
 - Withdraw the needle and return the rat to its cage.

- Monitor the animal for any adverse reactions.



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References

- 1. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
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